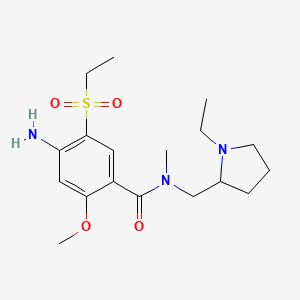
N-Methyl Amisulpride
Vue d'ensemble
Description
N-Methyl Amisulpride, also known as LB-102, is a patented benzamide designed to be an improved version of amisulpride . Amisulpride is a dopamine D2 receptor antagonist used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults .
Synthesis Analysis
The synthesis of amisulpride involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate. The next step is the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5-ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate .Molecular Structure Analysis
The molecular formula of N-Methyl Amisulpride is C18H29N3O4S . It is a more lipophilic version of amisulpride, designed to improve on amisulpride’s low permeability across the blood-brain barrier .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of amisulpride include methylation and oxidation .Physical And Chemical Properties Analysis
Amisulpride has a molecular weight of 369.479, and its chemical formula is C17H27N3O4S . The physical and chemical properties of N-Methyl Amisulpride are expected to be similar but slightly different due to the additional methyl group.Applications De Recherche Scientifique
Wastewater Treatment and Environmental Impact : A study by Bollmann et al. (2016) investigated the occurrence and fate of amisulpride in municipal wastewater treatment plants. The research found that amisulpride is efficiently oxidized by ozonation, producing N-oxide oxidation products. This study is significant in understanding the environmental impact and treatment of pharmaceutical compounds like amisulpride in wastewater systems (Bollmann et al., 2016).
Antidepressant Actions : Abbas et al. (2009) explored the antidepressant actions of amisulpride. The research demonstrated that amisulpride, traditionally recognized for its D2/D3 receptor antagonist properties, is also a potent antagonist at 5-HT7a receptors, which may underlie its antidepressant effects. This finding is crucial for understanding the pharmacological profile of amisulpride in the treatment of depression (Abbas et al., 2009).
Treatment of Schizophrenia : Several studies have focused on amisulpride's effectiveness in treating schizophrenia. For instance, Lôo et al. (1997) and Möller et al. (1997, 2001) showed that amisulpride is effective in treating negative symptoms of schizophrenia, offering a new therapeutic approach for this condition. These studies provide valuable insights into the efficacy and safety profile of amisulpride for schizophrenia patients (Lôo et al., 1997), (Möller et al., 1997), (Möller, 2001).
Blood-Brain Barrier Transporter Changes in Alzheimer’s Disease : Sekhar et al. (2019) highlighted that amisulpride's sensitivity in Alzheimer's disease is related to changes in certain blood-brain barrier transporters. This research offers significant implications for drug dosing and treatment strategies in Alzheimer's patients (Sekhar et al., 2019).
Role in Treating Bipolar Disorder : Carta et al. (2006) conducted a study on the effectiveness of amisulpride as a long-term therapy for bipolar I disorder. The study found that amisulpride may improve global symptoms and reduce the rate of manic/mixed relapses, suggesting its potential application in bipolar disorder treatment (Carta et al., 2006).
Orientations Futures
LB-102, or N-Methyl Amisulpride, is being developed as an improved version of amisulpride for the treatment of schizophrenia . A Phase 1b clinical trial has been conducted to evaluate the dopamine receptor occupancy of LB-102 in healthy subjects using positron emission tomography (PET) . The goal of this study was to confirm dopamine target engagement and assist in dose selection for an upcoming Phase 2 study in acute schizophrenia patients .
Propriétés
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIJXXZFCRLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Amisulpride | |
CAS RN |
1391054-22-0 | |
| Record name | N-Methyl amisulpride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL AMISULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM73EV997H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



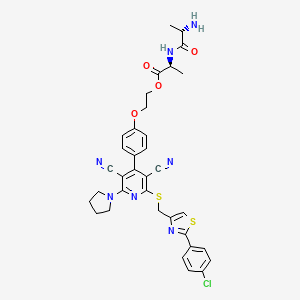
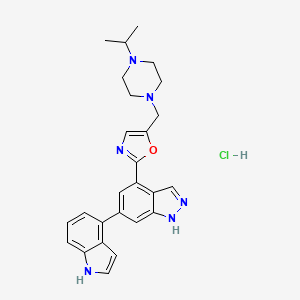
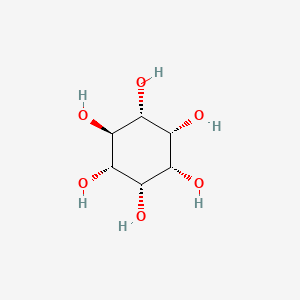
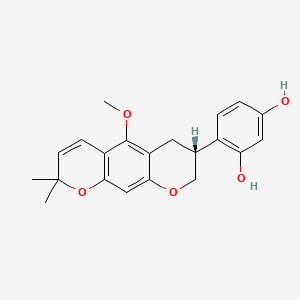
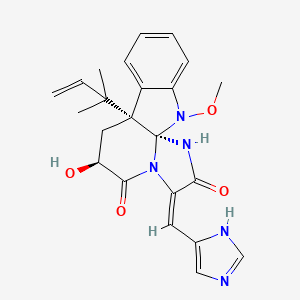
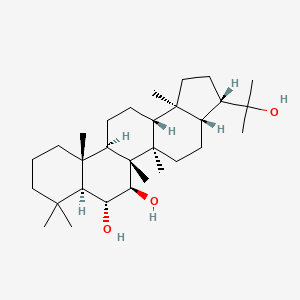
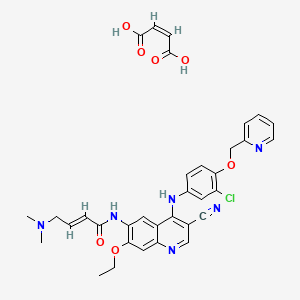
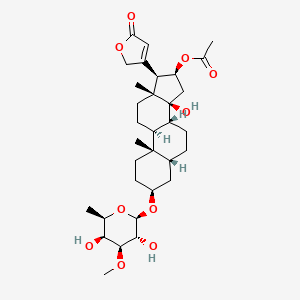
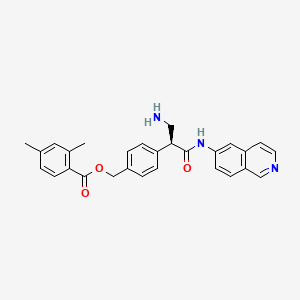
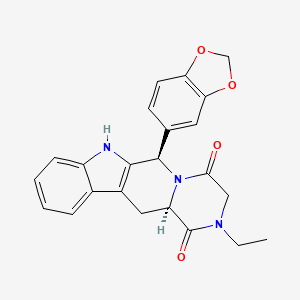
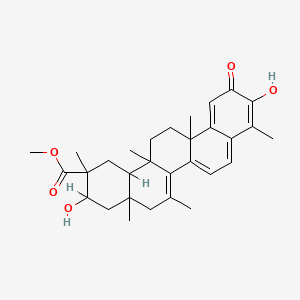

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)